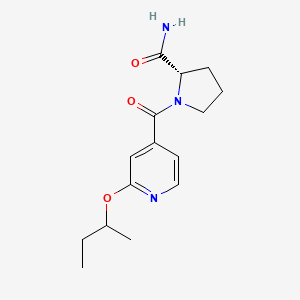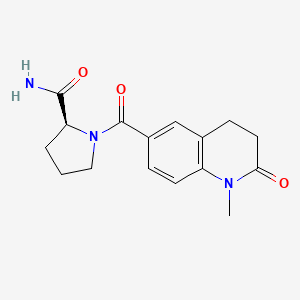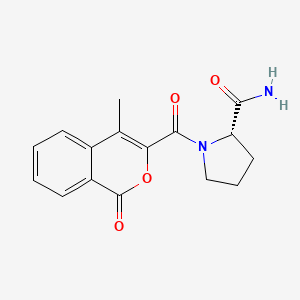![molecular formula C13H13F4NO3S B7342921 3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7342921.png)
3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide is not fully understood. However, it has been proposed that this compound acts as an inhibitor of certain enzymes by binding to their active sites and interfering with their catalytic activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against human lactate dehydrogenase-A and -B. Additionally, this compound has been found to exhibit fluorescent properties, which make it a potential candidate for imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which requires caution when working with it.
Direcciones Futuras
There are several future directions for the study of 3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide. One potential direction is the development of this compound as a potential drug candidate for the treatment of diseases, including cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in imaging studies.
Métodos De Síntesis
The synthesis of 3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide has been achieved using different methods. One of the most common methods involves the reaction of 4-trifluoromethylbenzoic acid with 2-methyl-1,1-dioxothiolane-3-carbonyl chloride in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting compound is then reacted with 3-fluoroaniline in the presence of sodium hydride to yield this compound.
Aplicaciones Científicas De Investigación
3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against certain enzymes, including human lactate dehydrogenase-A and -B, which are implicated in various diseases, including cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO3S/c1-7-11(4-5-22(7,20)21)18-12(19)8-2-3-9(10(14)6-8)13(15,16)17/h2-3,6-7,11H,4-5H2,1H3,(H,18,19)/t7-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNHOFNOXKCHSQ-RDDDGLTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCS1(=O)=O)NC(=O)C2=CC(=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCS1(=O)=O)NC(=O)C2=CC(=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342841.png)

![(2S)-1-[4-[ethyl(propan-2-yl)amino]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342848.png)
![(2S)-1-[4-(cyclopropylcarbamoyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342866.png)
![(2S)-1-[2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342868.png)
![(2S)-1-(1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7342869.png)


![(2S)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342888.png)
![(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342889.png)
![(2S)-1-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342902.png)

![(2S)-1-[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7342915.png)
![[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7342924.png)